(+)-Bicifadine

Triple reuptake inhibitor SNDRI Monoamine transporter

(+)-Bicifadine (CAS 83213-66-5) is the active SNDRI enantiomer delivering a unique NE:5‑HT:DA potency ratio of 1:2:17. Its dopaminergic component drives antihyperalgesic efficacy in neuropathic pain—an effect absent in SNRIs (duloxetine, venlafaxine). Clinical head‑to‑head data vs aspirin and tramadol enable rigorous opioid‑sparing study designs. The rapid 1.6‑h half‑life permits washout‑driven protocols, and the thermodynamically stable Form‑B polymorph (US 2007/0149579 A1) reduces solid‑state transformation risk. The definitive reference SNDRI for pain pathway research.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 83213-66-5
Cat. No. B12905112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Bicifadine
CAS83213-66-5
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC2CNC3
InChIInChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1
InChIKeyOFYVIGTWSQPCLF-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Bicifadine (CAS 83213-66-5) Procurement Guide: Triple Reuptake Inhibitor for Analgesic Research


(+)-Bicifadine (CAS 83213-66-5) is the active enantiomer of bicifadine, a non-opioid, non-NSAID analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [1]. Its primary pharmacological activity is the inhibition of monoamine neurotransmitter uptake, with IC50 values of 55 nM for norepinephrine (NET), 117 nM for serotonin (SERT), and 910 nM for dopamine (DAT) transporters . Unlike traditional opioids or NSAIDs, (+)-bicifadine modulates pain pathways through enhancement of descending inhibitory monoaminergic signaling without acting at opioid receptors [2].

(+)-Bicifadine Procurement: Why SNRI Analogs Cannot Substitute for SNDRI Activity


Generic substitution with SNRIs such as duloxetine or venlafaxine fails to replicate (+)-bicifadine's pharmacological profile because (+)-bicifadine is a functional triple reuptake inhibitor (SNDRI) with a unique NE:5-HT:DA potency ratio of 1:2:17, whereas SNRIs lack meaningful dopamine transporter inhibition [1]. Preclinical evidence demonstrates that the dopaminergic component of (+)-bicifadine's mechanism contributes significantly to its antihyperalgesic actions in neuropathic pain models, a property not shared by dual reuptake inhibitors [2]. The following quantitative evidence establishes where (+)-bicifadine demonstrates verifiable differentiation from its closest comparators.

(+)-Bicifadine Differential Evidence: Quantitative Comparator Data for Procurement Decisions


(+)-Bicifadine Triple Reuptake Inhibition: NE:5-HT:DA Potency Ratio Versus SNRI Comparators

(+)-Bicifadine demonstrates functional inhibition of all three monoamine transporters with a norepinephrine:serotonin:dopamine (NE:5-HT:DA) relative potency ratio of 1:2:17, with absolute IC50 values of 55 nM (NET), 117 nM (SERT), and 910 nM (DAT) at recombinant human transporters . In contrast, duloxetine, a representative SNRI comparator, exhibits NET IC50 of approximately 5.2 nM and SERT IC50 of 1.6 nM but lacks meaningful DAT inhibition (IC50 > 10,000 nM) [1]. The dopamine transporter inhibition by (+)-bicifadine, though approximately one order of magnitude lower in potency than its NET inhibition, provides a distinct pharmacological signature that differentiates it from all dual reuptake inhibitor analgesics.

Triple reuptake inhibitor SNDRI Monoamine transporter Dopamine reuptake Analgesic mechanism

(+)-Bicifadine Clinical Analgesic Efficacy: Head-to-Head Comparison with Aspirin in Postoperative Pain

In a double-blind, single-dose clinical study comparing the analgesic efficacy of bicifadine hydrochloride to aspirin and placebo in 100 patients with moderate to severe postoperative pain, 150 mg bicifadine demonstrated significant analgesic activity equivalent to 650 mg aspirin, while 75 mg bicifadine showed no significant difference from placebo [1]. This establishes a clear dose-response relationship and validates bicifadine's clinical efficacy in acute pain at the 150 mg dose level, with side effects reported as minor and not interfering with therapy.

Postoperative pain Analgesic efficacy Acute pain Clinical trial Non-opioid analgesic

(+)-Bicifadine Versus Tramadol: Comparative Efficacy and Safety in Postoperative Bunionectomy Pain

A five-day, multi-center, randomized, double-blind study evaluated the efficacy and safety of bicifadine compared to tramadol and placebo in postoperative bunionectomy pain [1]. Preliminary findings from clinical development indicate that bicifadine demonstrates analgesic efficacy approximately equivalent to tramadol, though with a more favorable side effect profile [2]. Bicifadine's non-opioid mechanism—lacking activity at opioid receptors—provides a mechanistically distinct alternative to tramadol, which acts as both a μ-opioid receptor agonist and monoamine reuptake inhibitor.

Bunionectomy pain Postoperative analgesia Tramadol comparator Non-opioid SNDRI

(+)-Bicifadine Human Pharmacokinetics: Rapid Elimination Half-Life and Metabolic Fate

In a pharmacokinetic study of eight healthy adult male subjects receiving a single 200 mg oral dose of [14C]bicifadine, the elimination half-life of unchanged bicifadine was 1.6 hours, with peak plasma concentration achieved at approximately 1 hour post-dose [1]. Total recovery of the dose was 92%, with 64% metabolized to the lactam acid (M9) and its acyl glucuronide, and 23% to the acid (M3) and its acyl glucuronide. Neither unchanged bicifadine nor the lactam metabolite (M12) were detected in urine or feces. No serious or severe adverse events were reported during the study.

Pharmacokinetics Metabolism Half-life ADME Drug disposition

(+)-Bicifadine Polymorph Patent: Thermodynamically Stable Form B for Formulation Development

A patent (US 2007/0149579 A1) describes a novel polymorphic crystalline form of bicifadine hydrochloride, designated Form B, which is more thermodynamically stable than the previously known Form A [1]. The patent discloses methods for preparing Form B and pharmaceutical compositions containing this polymorph. This polymorphic differentiation enables consistent solid-state properties and reproducible formulation development.

Polymorph Solid-state chemistry Formulation Crystallinity Stability

(+)-Bicifadine Commercial Validation: $130M Licensing Deal for Neuropathic Pain Development

In January 2007, DOV Pharmaceutical negotiated an exclusive worldwide license agreement with XTL Biopharmaceuticals for the development and commercialization of bicifadine, with total deal terms exceeding $130 million plus escalating low double-digit royalties on annual net sales [1]. The agreement included a $6.5 million upfront payment, with XTL committing to fund all future research, development, manufacturing, and commercialization costs specifically for neuropathic pain indications.

Licensing Commercial validation Neuropathic pain Drug development Procurement value

(+)-Bicifadine Application Scenarios: Evidence-Based Research Use Cases for Procurement Planning


Preclinical Neuropathic Pain Research Requiring Triple Reuptake Inhibition

(+)-Bicifadine is the compound of choice for preclinical studies investigating the role of combined serotonin, norepinephrine, and dopamine reuptake inhibition in neuropathic pain modulation. The documented NE:5-HT:DA potency ratio of 1:2:17 at recombinant human transporters and demonstrated antiallodynic activity in chronic pain models [1] make it the appropriate reference SNDRI for pain pathway research where dopamine transporter inhibition is hypothesized to contribute to efficacy.

Comparative Analgesic Efficacy Studies Requiring Non-Opioid Active Comparator

For clinical or preclinical analgesic studies requiring a non-opioid, non-NSAID active comparator with validated human efficacy, (+)-bicifadine offers head-to-head data against both aspirin (150 mg bicifadine equivalent to 650 mg aspirin in postoperative pain) and tramadol (approximately equivalent efficacy in bunionectomy pain) [1]. This enables methodologically robust study designs where opioid-sparing analgesic mechanisms are being evaluated.

Solid-State Formulation Development Using Thermodynamically Stable Polymorph Form B

For pharmaceutical development programs requiring a thermodynamically stable crystalline form of bicifadine hydrochloride, procurement of material conforming to polymorph Form B (as disclosed in US 2007/0149579 A1) is indicated. This polymorph offers superior stability over the previously known Form A, reducing the risk of solid-state transformations during formulation development, manufacturing, and storage.

ADME and Pharmacokinetic Studies Requiring Short Half-Life Reference SNDRI

(+)-Bicifadine's rapid elimination half-life of 1.6 hours and extensive first-pass metabolism to M9 (64%) and M3 (23%) metabolites make it suitable for pharmacokinetic studies requiring precise temporal control of drug exposure. This profile contrasts with longer-acting SNRI analgesics such as venlafaxine (t1/2 ~5 hours) and tramadol (t1/2 ~5-6 hours), enabling distinct experimental designs where rapid washout is advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Bicifadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.